molecular formula C18H16O5S B4598265 [2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

[2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate

Cat. No.: B4598265
M. Wt: 344.4 g/mol
InChI Key: IACPHXGAZHOPNU-NTCAYCPXSA-N
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Description

[2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate is a chemical compound known for its unique structure and properties. It has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenyl group substituted with a 4-methylbenzenesulfonate moiety and a 2-oxooxolan-3-ylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate typically involves the reaction of 2-oxooxolan-3-ylidene with a phenyl group substituted with 4-methylbenzenesulfonate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. The compound can be synthesized through a series of steps involving the formation of intermediate compounds, which are then reacted to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The phenyl group and the 4-methylbenzenesulfonate moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

[2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(E)-(2-oxooxolan-3-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-13-6-8-16(9-7-13)24(20,21)23-17-5-3-2-4-14(17)12-15-10-11-22-18(15)19/h2-9,12H,10-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACPHXGAZHOPNU-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C/3\CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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